molecular formula C8H12O2 B14449598 2-(Cyclopent-2-en-1-yl)propanoic acid CAS No. 76337-97-8

2-(Cyclopent-2-en-1-yl)propanoic acid

Cat. No.: B14449598
CAS No.: 76337-97-8
M. Wt: 140.18 g/mol
InChI Key: PKQZHWWVQJMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopent-2-en-1-yl)propanoic acid is a carboxylic acid derivative featuring a cyclopentene ring attached to the α-carbon of a propanoic acid backbone. The cyclopentene ring introduces unsaturation and conformational constraints, which may influence reactivity, solubility, and interactions in biological systems.

Properties

CAS No.

76337-97-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylpropanoic acid

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2,4,6-7H,3,5H2,1H3,(H,9,10)

InChI Key

PKQZHWWVQJMLLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of cyclopent-2-en-1-one with a suitable Grignard reagent, followed by acidification to yield the desired product . Another method includes the use of cyclopent-2-en-1-yl bromide, which undergoes a nucleophilic substitution reaction with a propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-en-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various esters or amides depending on the specific reaction conditions .

Scientific Research Applications

2-(Cyclopent-2-en-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentene ring provides a unique structural motif that can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Ring Systems

(2R)-2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic Acid (CAS 1344937-44-5)
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Features : Cyclohexene ring (vs. cyclopentene) with an acetamido substituent.
  • The acetamido group introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to the unsubstituted cyclopentene analog.
2-(Thiophen-2-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula : C₈H₈O₂S
  • Molecular Weight : 168.21 g/mol
  • Key Features : Thiophene and cyclopropane rings.
  • The strained cyclopropane ring may enhance reactivity in ring-opening reactions compared to the more stable cyclopentene system .

Functional Group Modifications

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid, CAS 76-93-7)
  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.24 g/mol
  • Key Features : Two phenyl groups and a hydroxyl substituent.
  • Comparison :
    • The diphenyl groups increase lipophilicity, likely reducing water solubility compared to the cyclopentene derivative .
    • The hydroxyl group introduces additional hydrogen bonding, which could enhance crystalline packing and elevate melting points .
Allyl Propanoate (CAS 2408-20-0)
  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Key Features: Esterified propanoic acid.
  • Comparison :
    • Esterification eliminates the carboxylic acid's acidity, reducing polarity and increasing volatility .
    • The allyl group may confer reactivity in polymerization or addition reactions, unlike the cyclopentene analog .
Norbornane-Based Propanoic Acid Derivatives (e.g., EP00342850)
  • Key Features: Bicyclo[2.2.1]heptane (norbornane) system.
  • Comparison: The rigid norbornane framework may improve binding specificity in enzyme inhibition compared to the monocyclic cyclopentene system . Synthetic routes often employ Boc-protection strategies, similar to methods used for cyclopentene derivatives .
(R)-2-Amino-3-(Naphthalen-1-yl)propanoic Acid (CAS 78306-92-0)
  • Key Features: Naphthalene substituent and amino group.
  • The amino group introduces a zwitterionic character, affecting solubility and pH-dependent behavior .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Cyclopent-2-en-1-yl)propanoic acid?

  • Methodology : Synthesis typically involves coupling cyclopentene derivatives with propanoic acid precursors. For example, a Friedel-Crafts alkylation or Michael addition could be employed to introduce the cyclopentene moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization is advised. Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Data Gaps : No direct synthesis protocols exist for this compound in the provided evidence, but analogous cyclopentene-containing acids (e.g., 2-(thiophen-2-yl)propanoic acid) use similar strategies .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodology : Based on structurally related compounds (e.g., 2-Cyclopentyl-2-phenylacetic acid), store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to light, humidity, and strong oxidizers .
  • Key Stability Data :

PropertyRecommendationReference
Temperature SensitivityStable at 2–8°C
Light SensitivityStore in amber glass

Q. What analytical techniques are suitable for purity assessment?

  • Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis. Combine with UV-Vis detection (λ = 210–254 nm) for quantification. Validate with calibration curves of reference standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., cyclooxygenases). Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Compare with analogs like carprofen derivatives .
  • Case Study : A theoretical study on 2-(dibenzo[b,d]furan-2-yl)propanoic acid used DFT to explain COX-1/COX-2 selectivity, a strategy applicable here .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

  • Methodology :

Experimental Replication : Measure logP via shake-flask method (octanol/water partition) under controlled pH (e.g., pH 7.4 for physiological relevance).

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid, logP ~2.24) .

Statistical Validation : Use ANOVA to assess variability across studies due to measurement techniques (e.g., HPLC vs. calculated logP) .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodology :

  • In Vitro Screening : Use Ames test (bacterial mutagenicity) and MTT assay (cytotoxicity) as preliminary screens.
  • In Vivo Protocols : Start with acute toxicity studies (OECD 423) in rodents, monitoring liver/kidney biomarkers (ALT, creatinine). Reference safety data from related compounds (e.g., no carcinogenicity reported for cyclopentene derivatives in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.